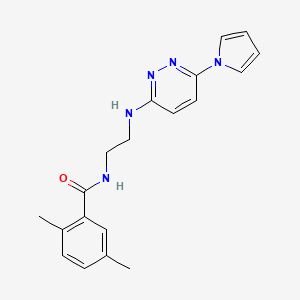

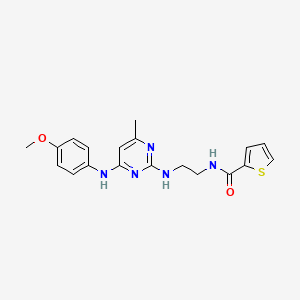

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

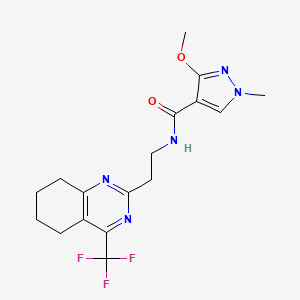

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been of great interest to the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Rearrangements in Heterocyclic Chemistry

The synthesis of complex imidazole derivatives, including those with 4-bromophenyl groups, plays a critical role in the development of novel compounds with potential applications in various fields of chemistry and biology. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from compounds substituted with nitropyridine and various phenyl groups demonstrates the versatility of these reactions in generating heterocyclic compounds that could be foundational in creating new drugs, materials, and chemical probes (Khalafy, Setamdideh, & Dilmaghani, 2002).

Corrosion Inhibition

Imidazole derivatives, including those with p-tolyl and bromophenyl groups, have shown significant potential as corrosion inhibitors for metals in corrosive environments. For example, the corrosion inhibition performance of novel imidazole derivatives for J55 steel in CO2 saturated brine solution highlights the industrial application of these compounds in protecting infrastructure and machinery in oil and gas extraction and processing, where corrosion is a major challenge (Singh et al., 2017).

Spectroscopic Analysis and Molecular Docking

The solvent-free synthesis and detailed spectroscopic analysis of imidazole derivatives, including those with 4-bromophenyl groups, provide insights into their structure and reactivity. These studies, combined with molecular docking, reveal the potential of these compounds in biological applications, such as antimicrobial activities against bacteria. The understanding of their interaction with biological molecules could lead to the development of new therapeutic agents (Thomas et al., 2018).

One-Pot Synthesis of Novel Compounds

The one-pot, four-component synthesis of novel imidazole derivatives demonstrates an efficient approach to generating a wide range of compounds with potential applications in drug discovery and material science. This methodology allows for the rapid and versatile creation of complex molecules, opening avenues for the exploration of their properties and applications in various scientific fields (Mahdavi et al., 2012).

Antimicrobial Activities

The design, synthesis, and evaluation of antimicrobial activities of imidazole derivatives underscore their significance in addressing the growing concern of microbial resistance. By exploring the antimicrobial potential of these compounds, researchers can develop new, more effective treatments for bacterial and fungal infections, contributing to public health and safety (Lamani et al., 2009).

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRUTJCODPYPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2682984.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)

![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)